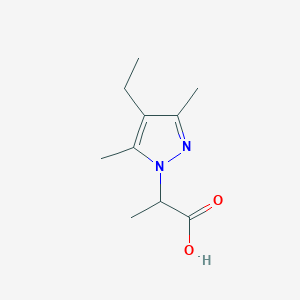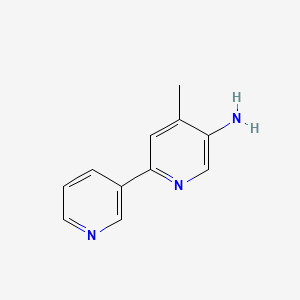
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Vue d'ensemble
Description
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with potential therapeutic applications in various fields of research and industry. It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, Hanam A et al. made an effort to produce new heterocycles, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical form of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is solid . It should be stored in a sealed and dry environment at 2-8°C . The molecular weight of the compound is 168.19300 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related pyrazole derivatives and their structural analysis through X-ray crystallography highlight the importance of these compounds in understanding molecular interactions and crystal structures. One study focused on synthesizing 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, which shares structural similarities with 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, demonstrating the complex hydrogen bonding and Br...Br interactions involved (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Derivatives
- Research on the reactions of related pyrazole compounds with different solvents and reagents offers insights into the formation of diverse regioisomeric pyrazoles. Such studies are crucial for understanding the chemical behavior of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and its potential derivatives (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Biological Activities
- Studies exploring the biological activities of pyrazole derivatives, such as inhibitors of fructose-1,6-bisphosphatase, are significant for understanding the potential biomedical applications of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. These compounds have shown comparable inhibitory activities to natural inhibitors, suggesting their potential in therapeutic applications (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Synthesis for Medicinal Applications
- The synthesis of 1,3-diarylpyrazol-4-yl propanoic acids, related to the compound , has been reported for their potential use in treating diseases like diabetes mellitus, hyperlipidemia, and arteriosclerosis. This highlights the significance of such compounds in medicinal chemistry (Reddy & Rao, 2006).
Antimicrobial and Antibacterial Activity
- Pyrazole derivatives have been explored for their antimicrobial and antibacterial activities, which is relevant for understanding the potential applications of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in these fields. Such studies contribute to the discovery of new therapeutic agents (Al-Smaisim, 2012).
Catalysis in Chemical Reactions
- Research into the use of pyrazole compounds as catalysts in hydrogenation reactions provides insights into the potential catalytic applications of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Such studies are essential for understanding how these compounds can influence chemical processes (Magubane, Alam, Ojwach, & Munro, 2017).
Mécanisme D'action
Target of Action
Pyrazole derivatives have been reported to exhibit diverse pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit acetylcholinesterase (AChE), affecting normal nerve pulse transmission .
Biochemical Pathways
Pyrazole derivatives have been associated with the modulation of oxidative stress pathways . They have been reported to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Orientations Futures
While the specific future directions for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are not mentioned in the search results, pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, it can be inferred that future research may continue to explore these areas.
Propriétés
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-9-6(2)11-12(7(9)3)8(4)10(13)14/h8H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRKMHDVHODWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















